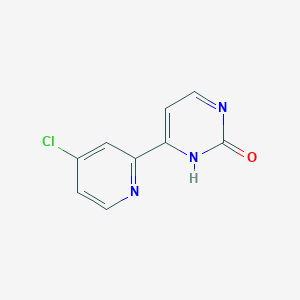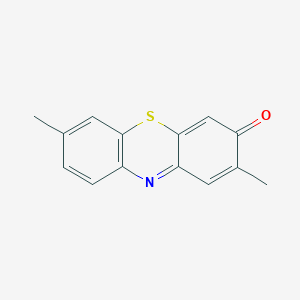
Allyl 4-chlorobenzyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 4-chlorobenzyl ether is an organic compound that belongs to the class of ethers It is characterized by the presence of an allyl group attached to a 4-chlorobenzyl group through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Allyl 4-chlorobenzyl ether can be synthesized through several methods. One common method involves the Williamson ether synthesis, where 4-chlorobenzyl alcohol reacts with allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. Catalysts such as montmorillonite clay can be used to facilitate the reaction under continuous-flow conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Allyl 4-chlorobenzyl ether undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ether linkage can be cleaved under reductive conditions to yield the corresponding alcohols.
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Allyl 4-chlorobenzyl ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of ether compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of allyl 4-chlorobenzyl ether involves its ability to undergo various chemical reactions, which can lead to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the allyl group is targeted, leading to the formation of epoxides or aldehydes .
Comparaison Avec Des Composés Similaires
Allyl benzyl ether: Similar structure but lacks the chlorine atom on the benzyl ring.
4-Chlorobenzyl alcohol: Similar structure but lacks the allyl group.
Benzyl allyl ether: Similar structure but lacks the chlorine atom on the benzyl ring.
Uniqueness: Allyl 4-chlorobenzyl ether is unique due to the presence of both an allyl group and a 4-chlorobenzyl group. This combination allows it to undergo a wider range of chemical reactions compared to its similar compounds .
Propriétés
Formule moléculaire |
C10H11ClO |
|---|---|
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
1-chloro-4-(prop-2-enoxymethyl)benzene |
InChI |
InChI=1S/C10H11ClO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2 |
Clé InChI |
CUGPEKZSKQMWBC-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Methoxyphenyl)ethyl]nicotinic acid](/img/structure/B8304073.png)

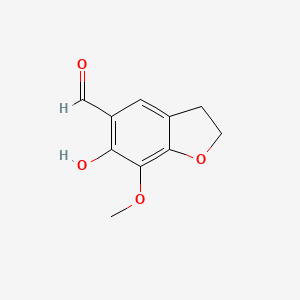


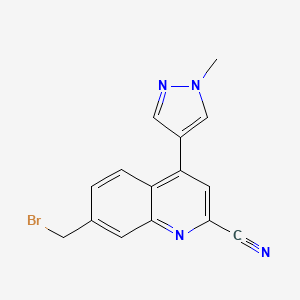

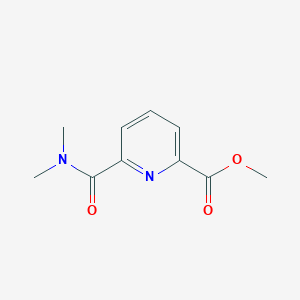
![N-[3-(chloroacetylamino)benzoyl]glycine methyl ester](/img/structure/B8304122.png)
